molecular formula C13H9FN2O B8450190 4-(2-Ethynylpyridin-4-yloxy)-2-fluorobenzenamine

4-(2-Ethynylpyridin-4-yloxy)-2-fluorobenzenamine

Cat. No. B8450190
M. Wt: 228.22 g/mol
InChI Key: JKDDIODRWXATEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethynylpyridin-4-yloxy)-2-fluorobenzenamine is a useful research compound. Its molecular formula is C13H9FN2O and its molecular weight is 228.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Ethynylpyridin-4-yloxy)-2-fluorobenzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Ethynylpyridin-4-yloxy)-2-fluorobenzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

4-(2-ethynylpyridin-4-yl)oxy-2-fluoroaniline

InChI

InChI=1S/C13H9FN2O/c1-2-9-7-11(5-6-16-9)17-10-3-4-13(15)12(14)8-10/h1,3-8H,15H2

InChI Key

JKDDIODRWXATEP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution of 4-(2-chloropyridin-4-yloxy)-2-fluoroaniline from Example A1 (0.801 g, 3.36 mmol) in DMF (2 mL) and TEA (2 mL) was added ethynyltrimethylsilane (0.929 ml, 6.71 mmol), trans-dichloro-bis(triphenyl phosphine) palladium(0) (0.236 g, 0.336 mmol) and copper (I) iodide (0.064 g, 0.336 mmol) and the mixture was stirred at 90° C. for 16 h. Water (60 ml) was added to the mixture, product was extracted with EtOAc (2×45 ml) and the combined organics were washed with brine, dried (Na2SO4) and concentrated to afford crude product. The product was dissolved in methanol (10 ml), K2CO3 (0.5 g) was added and the mixture was stirred at RT for 2 h. Solvent was removed, water (60 mL) and EtOAc (40 ml) were added, the layers were separated and the aqueous layer was extracted with EtOAc (1×30 mL). The combined organic layer was washed with brine, dried (Na2SO4), concentrated and purified by column chromatography (ethylacetate/hexanes) to afford 4-(2-ethynylpyridin-4-yloxy)-2-fluorobenzenamine as a thick residue (0.56 g, 73% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.37 (d, J=6.0 Hz, 1H), 6.98 (dd, J=8.0 Hz, 2.4 Hz, 1H), 6.95 (d, J=6.0 Hz, 1H), 6.87 (dd, J=6.0 Hz, 2.4 Hz, 1H), 6.81-6.73 (m, 2H), 5.20 (brs, 2H), 4.03 (s, 1H); MS (ESI) m/z: 229.1 (M+H+).
Quantity
0.801 g
Type
reactant
Reaction Step One
Quantity
0.929 mL
Type
reactant
Reaction Step One
[Compound]
Name
trans-dichloro-bis(triphenyl phosphine) palladium(0)
Quantity
0.236 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.064 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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